molecular formula C20H25F2N5 B12267113 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12267113
M. Wt: 373.4 g/mol
InChI Key: GXNDTYAOHSMFLN-UHFFFAOYSA-N
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Description

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a piperazine ring and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. The piperazine and pyrrolidine rings are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrrolidine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and pyrrolidine rings

Properties

Molecular Formula

C20H25F2N5

Molecular Weight

373.4 g/mol

IUPAC Name

4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C20H25F2N5/c1-15-10-19(24-20(23-15)27-4-2-3-5-27)26-8-6-25(7-9-26)14-16-11-17(21)13-18(22)12-16/h10-13H,2-9,14H2,1H3

InChI Key

GXNDTYAOHSMFLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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